1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea
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Overview
Description
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a naphthalene ring, a phenylmethoxy group, and a pyridinyl moiety
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of naphthalene-1-amine with 3-phenylmethoxypyridine-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: Although not widely used industrially, it serves as a model compound in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea can be compared with other similar compounds, such as:
1-Naphthalen-1-yl-3-(4-phenoxyphenyl)urea: This compound has a phenoxy group instead of a phenylmethoxy group, which may result in different chemical and biological properties.
1-Naphthalen-1-yl-3-(3-trifluoromethylphenyl)urea: The presence of a trifluoromethyl group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(3-phenylmethoxypyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-23(25-20-13-6-11-18-10-4-5-12-19(18)20)26-22-21(14-7-15-24-22)28-16-17-8-2-1-3-9-17/h1-15H,16H2,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSDHIMKMQDBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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